molecular formula C11H10Cl2N2O2 B2763762 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride CAS No. 1909317-64-1

5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride

Cat. No.: B2763762
CAS No.: 1909317-64-1
M. Wt: 273.11
InChI Key: METYGVXFDHRHEG-UHFFFAOYSA-N
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Description

5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride is a synthetic organic compound that features a benzoic acid core substituted with a chloro group and an imidazole ring

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors, influencing numerous biological processes .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the imidazole derivative.

Biochemical Pathways

Imidazole derivatives are known to influence a wide range of biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions can vary widely, depending on the specific pathways and biological processes involved.

Pharmacokinetics

Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of this compound would depend on its specific chemical structure and the biological system in which it is present.

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific effects would depend on the exact nature of the target and the biological system in which the compound is present.

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of imidazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the chloro group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Dechlorinated benzoic acid derivatives.

    Substitution: Substituted benzoic acid derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions of imidazole-containing molecules with biological targets. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methyl-1H-imidazol-1-yl)benzoic acid: Lacks the chloro group, which may result in different chemical reactivity and biological activity.

    5-chloro-2-(1H-imidazol-1-yl)benzoic acid: Similar structure but without the methyl group on the imidazole ring, potentially affecting its properties.

Uniqueness

5-chloro-2-(2-methyl-1H-imidazol-1-yl)benzoic acid hydrochloride is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological interactions. These substitutions may enhance its stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

5-chloro-2-(2-methylimidazol-1-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2.ClH/c1-7-13-4-5-14(7)10-3-2-8(12)6-9(10)11(15)16;/h2-6H,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METYGVXFDHRHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=C(C=C(C=C2)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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